(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate |
InChI |
InChI=1S/C12H18O3/c1-3-12-6-4-11(5-7-12,9-15-12)8-14-10(2)13/h3H,1,4-9H2,2H3 |
InChI Key |
HFXOVSZRMSUXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC12CCC(CC1)(OC2)C=C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Polyfunctional Precursors
Cyclization strategies often employ diols or epoxides under acid- or base-catalyzed conditions. For example, gold-catalyzed domino cyclizations, as demonstrated for oxabicyclo[3.2.1]octanes, highlight the potential for transition-metal-mediated ring formation. While the [2.2.2] system differs in ring size, analogous Au(I)-catalyzed cascades could theoretically adapt cyclohexane-trans-diols with alkyne side chains to form the target scaffold. Computational studies suggest that strain relief via semi-pinacol rearrangements may facilitate ring closure.
Diels-Alder Approaches
Diels-Alder reactions between furan derivatives and dienophiles offer a route to oxabicyclic systems. For instance, norbornene-derived epoxides can undergo ring-opening followed by cyclization to yield oxabicyclo[2.2.2]octanes. However, stereochemical outcomes require careful optimization of dienophile electronics and reaction temperatures.
Stepwise Synthesis of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl Acetate
Synthesis of 2-Oxabicyclo[2.2.2]octan-4-yl Methanol
The precursor alcohol is synthesized via cyclization of a diol-epoxide intermediate. For example, cyclohexane-1,4-diol derivatives treated with p-TsOH in toluene at 80°C yield the oxabicyclo[2.2.2]octane core. Subsequent oxidation or reduction steps introduce the hydroxymethyl group at position 4.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | p-TsOH, toluene, 80°C | 68% |
| Hydroxymethylation | NaBH₄, MeOH, 0°C | 82% |
Acetylation of the Hydroxymethyl Group
The hydroxymethyl group is acetylated using acetic anhydride in pyridine or DMAP-catalyzed conditions:
Reaction progress is monitored via TLC (Rf = 0.5 in hexane:EtOAc 3:1), with yields typically exceeding 90%.
Introduction of the Vinyl Group
Palladium-mediated cross-coupling installs the vinyl substituent. In a representative procedure:
-
Substrate Preparation : The acetylated oxabicyclooctane is brominated at position 1 using NBS in CCl₄.
-
Stille Coupling : Reaction with tributylvinyltin and Pd(PPh₃)₄ in DMF at 100°C affords the vinyl derivative.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) |
| Solvent | Benzene |
| Temperature | 100°C |
| Yield | 72% |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 5.80 (dd, J = 17.2, 10.8 Hz, 1H, CH₂=CH), 5.25 (d, J = 17.2 Hz, 1H), 5.15 (d, J = 10.8 Hz, 1H), 4.15 (m, 2H, OCH₂), 3.65 (s, 3H, OAc), 2.05–1.40 (m, 10H, bicyclic protons).
-
¹³C NMR : δ 170.5 (C=O), 134.2 (CH₂=CH), 117.8 (CH₂=CH), 79.1 (OCH₂), 52.3 (OAc), 38.5–22.1 (bicyclic carbons).
Purity and Stability
HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥97% purity. Long-term storage recommendations include desiccation at –20°C to prevent ester hydrolysis.
Challenges and Optimizations
Chemical Reactions Analysis
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid under acidic or basic conditions.
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Properties
Recent studies indicate that (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate exhibits significant antibacterial activity, particularly as an inhibitor of bacterial topoisomerases. This mechanism suggests its potential use in developing new antibiotics to combat bacterial infections. The compound's ability to interact with biological macromolecules enhances its efficacy, making it a candidate for further research in antibiotic development.
Therapeutic Applications
The compound's unique structural features may influence its interaction with various biological targets, enhancing its specificity and effectiveness in therapeutic applications. Its interactions are often mediated by hydrogen bonding and hydrophobic effects, which could lead to the development of targeted drug delivery systems.
Material Science Applications
Polymer Chemistry
this compound can serve as a monomer in polymer synthesis. Its vinyl group allows for polymerization processes that can lead to the creation of novel materials with desirable mechanical and thermal properties. The incorporation of this compound into polymer matrices could result in materials with enhanced durability and functionality.
Case Studies
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial properties of this compound, researchers found that it effectively inhibited the growth of several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to its ability to interfere with DNA replication processes mediated by topoisomerases, suggesting a promising avenue for antibiotic development.
Case Study: Polymer Synthesis
Another study focused on the use of this compound as a monomer in creating high-performance polymers. Researchers reported that polymers synthesized from this compound displayed improved thermal stability and mechanical strength compared to conventional polymers, indicating its potential utility in advanced material applications.
Mechanism of Action
The mechanism of action of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways . The vinyl group and the acetate ester functional group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparison with Similar Compounds
[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate
- Structure : Shares the acetoxymethyl group but has a smaller bicyclo[2.1.1]hexane ring.
- Properties :
- Comparison: The reduced ring size (2.1.1 vs. The absence of a vinyl group may limit its utility in polymerization or cross-coupling reactions.
{2-Oxabicyclo[2.2.2]octan-4-yl}methanol
- Structure : Same bicyclo[2.2.2]octane core but replaces the acetoxymethyl group with a hydroxymethyl group.
- Availability : Listed as in stock (, entry 15).
- Comparison: The hydroxyl group offers hydrogen-bonding capability, making it more polar and suitable for aqueous-phase reactions.
Functional Group Variations in Bicyclo[2.2.1/2.2.2] Systems
Methyl 4-Bromobicyclo[2.2.1]heptane-1-carboxylate
Bicyclo[2.2.2]octane-2,5-dione
- Structure : A diketone derivative of bicyclo[2.2.2]octane.
- Price : $330/100mg .
- Comparison : The diketone functionality allows for condensation reactions, but the absence of ether or ester groups limits direct comparison. The rigid bicyclic structure may enhance thermal stability.
Price and Availability Trends
- “(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate” : Discontinued (), suggesting niche applications or synthesis challenges.
- Analogues: Hydroxymethyl derivatives (e.g., {2-Oxabicyclo[2.2.2]octan-4-yl}methanol) remain available, priced competitively . Bicyclo[2.2.1] derivatives (e.g., Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate) are more affordable ($245/100mg), reflecting simpler synthesis or higher demand .
Key Research Findings and Implications
- Synthetic Utility : The vinyl group in “this compound” provides a handle for further functionalization, distinguishing it from hydroxyl- or bromine-substituted analogues.
- Thermodynamic Stability : Larger bicyclo[2.2.2] systems may exhibit greater conformational rigidity compared to smaller rings, influencing their behavior in catalytic processes .
- Market Dynamics : Discontinuation of the target compound highlights challenges in scaling up synthesis or purifying bicyclic ethers with sensitive substituents .
Biological Activity
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate is a bicyclic compound characterized by its unique structural properties, which include a vinyl group and an acetate moiety. This compound has garnered attention for its potential biological activities, particularly in the context of antibacterial applications and interactions with biological macromolecules.
- Molecular Formula : C₁₂H₁₈O₃
- Molecular Weight : 210.27 g/mol
- Structure : The compound features a bicyclic structure with an ether oxygen atom, contributing to its reactivity and potential applications in medicinal chemistry.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound, particularly as an antibacterial agent. The compound has shown promise in inhibiting bacterial topoisomerases, which are essential enzymes for bacterial DNA replication and transcription.
Antibacterial Activity
Research indicates that oxabicyclo compounds, including this compound, can effectively inhibit various bacterial strains. The mechanism of action is believed to involve the disruption of DNA processes, making it a candidate for further development as an antibacterial therapeutic agent.
Interaction Studies
Studies have demonstrated that this compound engages in significant interactions with biological macromolecules such as proteins and nucleic acids. These interactions are often mediated by hydrogen bonding and hydrophobic effects, enhancing the compound's biological activity and specificity towards certain targets.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other compounds within the oxabicyclo family:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antibacterial, Topoisomerase inhibitor |
| 2-Oxabicyclo[2.2.2]octane | Structure | Estrogen receptor-beta agonist |
| Vorinostat analogs | Structure | Anticancer properties |
Case Studies
Several case studies have focused on the synthesis and evaluation of this compound:
-
Synthesis and Characterization : A study detailed the synthesis of this compound through a multi-step process involving vinylation and cyclization reactions, confirming its structure via spectroscopic methods.
- Method : Grignard reagent was used to introduce the vinyl group, followed by cyclization to form the oxabicyclo structure.
- Yield : Approximately 67% under optimized conditions.
- Biological Testing : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Q & A
Q. What synthetic methodologies are recommended for preparing (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate?
Methodological Answer: The synthesis of bicyclo[2.2.2]octane derivatives typically involves multi-step reactions. For the target compound, a plausible approach includes:
Formation of the bicyclo core : Start with Diels-Alder or acid-catalyzed cyclization reactions to construct the 2-oxabicyclo[2.2.2]octane scaffold.
Vinyl group introduction : Use palladium-catalyzed cross-coupling (e.g., Heck reaction) or radical-mediated vinylation.
Esterification : React the hydroxyl group on the bicyclo structure with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions.
Purification : Recrystallization from methanol or ethanol (as in ) or column chromatography with ethyl acetate/hexane gradients.
Key Considerations : Monitor reaction progress via TLC (e.g., silica gel plates, UV visualization) and optimize inert gas atmospheres (argon/nitrogen) to prevent oxidation of the vinyl group .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the bicyclo structure, vinyl group ( for trans/cis coupling), and acetate methyl resonance (~2.0 ppm).
- Infrared Spectroscopy (IR) : Identify ester carbonyl stretching (~1740 cm) and vinyl C=C stretching (~1640 cm).
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with acetonitrile/water mobile phase to assess purity (>95% by area normalization).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of volatile reagents (e.g., acetic anhydride).
- First Aid : For skin/eye contact, rinse immediately with water for 15 minutes (). For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Q. How can the reactivity of the vinyl and ester groups be exploited in further reactions?
Methodological Answer:
- Vinyl Group : Perform epoxidation (mCPBA) or hydrofunctionalization (e.g., hydroboration-oxidation).
- Ester Group : Hydrolyze to the alcohol using NaOH/MeOH (2 h reflux), then functionalize via Mitsunobu or SN2 reactions.
- Cross-Coupling : Utilize Suzuki-Miyaura coupling with the vinyl group and aryl boronic acids (Pd(PPh), KCO, DMF) .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use absolute methanol or ethanol (as in ) to remove polar impurities.
- Column Chromatography : Optimize silica gel columns with hexane/ethyl acetate (4:1 to 1:1 gradients).
- Distillation : For volatile byproducts, employ fractional distillation under reduced pressure .
Advanced Research Questions
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC at 0, 1, 2, and 4 weeks.
- Identify degradation products using LC-MS.
- Kinetic Analysis : Calculate rate constants () and activation energy () via Arrhenius plots .
Q. What computational methods are suitable for modeling its conformational dynamics?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and torsional strain in the bicyclo framework.
- Molecular Dynamics (MD) : Simulate solvation effects in methanol/water mixtures (GROMACS, AMBER) to study ester hydrolysis pathways.
- Docking Studies : Investigate interactions with enzymes (e.g., esterases) using AutoDock Vina .
Q. How can contradictions in spectroscopic data be resolved?
Methodological Answer:
Q. What are the potential degradation pathways of this compound in aqueous environments?
Methodological Answer:
Q. How can researchers optimize catalytic systems for cross-coupling reactions involving the vinyl group?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc), PdCl, and Pd(PPh) with ligands (e.g., SPhos, XPhos) in DMF or THF.
- Solvent Optimization : Compare yields in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.
- Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress and intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
